3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a nitrogen-containing heterocyclic compound. This compound is part of the triazoloazepine family, which is known for its diverse biological activities and potential therapeutic applications. The structure features a triazole ring fused to an azepine ring, with a piperazine moiety attached via a methylene bridge.
Mechanism of Action
Target of Action
The compound “3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” has been found to interact with several targets. It has shown potential as an antibacterial agent, with activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In addition, it has been identified as a potential c-Met kinase inhibitor , which could have implications for cancer treatment.
Mode of Action
The compound interacts with its targets in a way that inhibits their function. For instance, as a potential c-Met kinase inhibitor, it may prevent the activation of the c-Met pathway, which is often overactive in various types of cancer .
Biochemical Pathways
The compound’s interaction with c-Met kinase suggests that it affects the c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration, among other processes. By inhibiting c-Met kinase, the compound could potentially disrupt these processes, thereby inhibiting the growth and spread of cancer cells .
Result of Action
The compound’s action results in the inhibition of its targets, leading to potential therapeutic effects. For instance, its antibacterial activity could help combat bacterial infections , while its c-Met kinase inhibition could potentially slow the growth and spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with azepine precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions.
Cyclization Reaction: The initial step involves the formation of the triazole ring through cyclization of hydrazine derivatives with azepine precursors. This reaction is often carried out in the presence of a strong acid like hydrochloric acid or a base such as sodium hydroxide.
Nucleophilic Substitution: The piperazine moiety is introduced via nucleophilic substitution, where the methylene bridge is formed by reacting the intermediate with piperazine under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under reflux conditions in polar solvents.
Major Products
The major products of these reactions include N-oxides from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, 3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and antiviral research. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as drugs. Their ability to modulate biological pathways and interact with specific molecular targets makes them attractive candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
- 3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
Compared to similar compounds, 3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine offers unique structural features that enhance its biological activity and chemical reactivity. The presence of the azepine ring, in particular, provides additional sites for functionalization and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-2-4-11-14-15-12(17(11)7-3-1)10-16-8-5-13-6-9-16/h13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLKNYLXCXMUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.